molecular formula C10H8F3N3 B2779985 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine CAS No. 1818100-16-1

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

Cat. No. B2779985
CAS RN: 1818100-16-1
M. Wt: 227.19
InChI Key: RCKYMLNMOJRDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine (MTPT) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MTPT is a pyrazole derivative that has been found to display a variety of biological activities, including inhibition of enzymes, inhibition of protein-protein interactions, and modulation of signal transduction pathways. The compound has been studied for its potential applications in a variety of therapeutic areas, including cancer, infectious diseases, and inflammation.

Scientific Research Applications

OLED Materials

Research has demonstrated the utility of pyrazol-pyridine ligands, closely related to 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine, in synthesizing high-efficiency orange-red iridium (III) complexes for OLEDs. One study highlighted the synthesis of three pyrazol-pyridine ligands and their corresponding iridium (III) complexes, which displayed high phosphorescence quantum yields and were utilized in OLEDs to achieve significant performance metrics, including a maximum external quantum efficiency of over 30% (Su et al., 2021). Another study synthesized Pt(II) complexes with pyrazolate chelates, showing potential for use in OLEDs with high efficiency and low efficiency roll-off, further emphasizing the adaptability of pyrazolyl-pyridine derivatives in advanced electronic applications (Huang et al., 2013).

Coordination Chemistry and Material Science

Pyrazolyl-phosphinoylpyridine derivatives have been synthesized and utilized to form complexes with metals such as iron(II), cobalt(II), and nickel(II), showcasing their role in ethylene oligomerization reactions. These complexes demonstrated catalytic activity, producing various oligomers, and highlighted the impact of the solvent and co-catalyst on the activity and product composition (Nyamato et al., 2015). Another study focused on vinyl-addition polymerization of norbornene catalyzed by complexes of pyrazol-1-ylmethyl pyridine with divalent metals, underlining the potential of these compounds in polymerization processes (Benade et al., 2011).

Synthesis and Characterization of Novel Compounds

A diverse range of pyridine and pyrazole derivatives have been synthesized and characterized, exploring their potential in various chemical reactions and applications. For instance, the synthesis of novel pyridine derivatives bearing biologically active groups has been reported, with some derivatives showing promising anticancer activity (Hafez & El-Gazzar, 2020). Additionally, the synthesis and study of chromeno[2,3-b]pyridine derivatives were conducted, contributing to the understanding of multicomponent reactions in organic synthesis (Ryzhkova et al., 2023).

properties

IUPAC Name

2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-6-7(8-4-5-14-16-8)2-3-9(15-6)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYMLNMOJRDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

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